Esmolol

Critical Care Pharmacology Perioperative Beta-Blockade Pharmacokinetic Modeling

Esmolol is the definitive parenteral, cardioselective β1-adrenergic antagonist for research applications demanding rapid-onset, rapidly-reversible beta-blockade. Its esterase-dependent clearance yields a ~9-minute elimination half-life, enabling 90% steady-state blockade within 5 minutes and complete reversal within 18–30 minutes post-infusion. With a β1/β2 selectivity ratio of 33—14-fold higher than metoprolol—Esmolol minimizes off-target bronchospasm risk. Crucially, red blood cell esterase metabolism ensures predictable pharmacokinetics even in hepatic or renal impairment, a key advantage over atenolol or metoprolol. Ideal for critical care, perioperative, and septic shock model studies.

Molecular Formula C16H25NO4
Molecular Weight 295.37 g/mol
CAS No. 81147-92-4
Cat. No. B1671256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmolol
CAS81147-92-4
SynonymsASL 8052
ASL-8052
Brevibloc
esmolol
esmolol hydrochloride
Molecular FormulaC16H25NO4
Molecular Weight295.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
InChIInChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3
InChIKeyAQNDDEOPVVGCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble as hydrochloride salt
1.44e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Esmolol (CAS 81147-92-4): Ultra-Short-Acting Cardioselective Beta-1 Blocker for Titratable Critical Care Hemodynamic Control


Esmolol is a parenteral, cardioselective beta-1 adrenergic receptor antagonist characterized by an esterase-dependent, ultra-short pharmacokinetic profile [1]. It has an elimination half-life of approximately 9 minutes [2] and achieves 90% of steady-state beta-blockade within 5 minutes of infusion initiation [3]. Its beta-1/beta-2 selectivity ratio is 33, distinguishing it from less selective agents like metoprolol (2.3) and non-selective agents like propranolol (0.68) [4]. The drug's rapid clearance by red blood cell cytosol esterases is independent of renal and hepatic function [2].

Why Esmolol Cannot Be Replaced by Other Beta-1 Blockers: The Critical Role of Esterase-Dependent Clearance and Ultra-Short Half-Life


In-class beta-1 blockers are not functionally interchangeable for acute critical care applications. Esmolol's unique differentiation stems from its rapid, esterase-mediated inactivation in blood, which yields an elimination half-life of approximately 9 minutes [1]. In contrast, other beta-1 blockers like metoprolol (half-life 3-7 hours) or atenolol (6-7 hours) undergo hepatic metabolism or renal excretion, preventing rapid titration [2]. The active metabolite of esmolol, ASL-8123, exhibits 1,600- to 1,900-fold lower beta-blocking potency than the parent compound, ensuring that upon infusion termination, beta-blockade dissipates predictably within 18-30 minutes [3]. This pharmacokinetic profile directly enables the use of esmolol in hemodynamically unstable patients where the ability to rapidly adjust or cease beta-blockade is a clinical imperative.

Esmolol vs. Landiolol and Metoprolol: Quantitative Evidence for Scientific Selection


Esmolol vs. Landiolol: Comparable Ultra-Short Half-Life and Potency in Human Crossover Study

In a randomized crossover study of 12 healthy volunteers receiving continuous 24-hour infusions, the half-life of landiolol (4.5 minutes) was significantly shorter than that of esmolol (6.9 minutes). However, both agents enabled rapid titration, with esmolol achieving a clinically comparable rapid offset of action. Heart rate reduction was dose-proportional for both drugs, and the effects on blood pressure were not different. This establishes esmolol as a reference ultra-short-acting beta-blocker with a well-characterized safety profile in long-term infusion settings [1].

Critical Care Pharmacology Perioperative Beta-Blockade Pharmacokinetic Modeling

Esmolol vs. Metoprolol: Higher Beta-1 Selectivity Ratio Quantified

The beta-1/beta-2 selectivity ratio is a critical determinant of cardioselectivity, with higher ratios indicating greater specificity for cardiac beta-1 receptors over pulmonary and vascular beta-2 receptors. Esmolol exhibits a selectivity ratio of 33, which is more than 14-fold higher than that of metoprolol (ratio = 2.3). This differential selectivity suggests a lower potential for beta-2 mediated bronchospasm and vasodilation at therapeutic doses [1].

Receptor Pharmacology Cardioselectivity Drug Safety

Esmolol vs. Propranolol: Ultra-Short Duration of Action Enables Rapid Reversal

In a comparative study of 12 healthy men, the duration of beta-blockade after discontinuation was markedly different between esmolol and propranolol. When esmolol infusion (300 µg/kg/min) was stopped, beta-blockade completely resolved within 18 minutes. In contrast, 30 minutes after stopping a propranolol infusion, there was no change in the level of beta-blockade. This demonstrates the unique ability of esmolol to provide rapidly reversible beta-blockade [1].

Intraoperative Hemodynamics Drug Safety Titratable Beta-Blockade

Esmolol vs. Propranolol: Potency in Antagonizing Exercise-Induced Tachycardia

In a head-to-head comparison, esmolol at 300 µg/kg/min produced a 42.7% ± 3.2% reduction in exercise-induced tachycardia, which was equipotent to oral propranolol at 40 mg every 8 hours (40.1% ± 2.3% reduction). This demonstrates that despite its ultra-short half-life, esmolol achieves clinically meaningful beta-blockade comparable to a standard oral regimen of a conventional beta-blocker [1].

Exercise Physiology Beta-Blocker Efficacy Dose Equivalence

Esmolol Metabolite (ASL-8123) Has Negligible Beta-Blocking Activity

The primary acid metabolite of esmolol, ASL-8123, was found to be 1,600- to 1,900-fold less potent than esmolol as a beta-adrenoreceptor antagonist. This was determined through in vitro assays (pA2 of 3.73 in guinea pig atria) and in vivo studies in anesthetized dogs, where the blood level of ASL-8123 required for 50% inhibition of isoproterenol-induced tachycardia was 293 ± 65 µg/mL. This minimal activity ensures that the rapid inactivation of esmolol by blood esterases is not confounded by an active metabolite with a longer half-life [1].

Drug Metabolism Pharmacokinetics Safety Pharmacology

Esmolol vs. Landiolol: Slower Onset but Comparable Steady-State Achievement Time

Esmolol achieves 90% of its steady-state beta-blockade within 5 minutes of starting or changing an infusion. In comparative studies, landiolol has a slightly faster onset (1-2 minutes to 2-5 minutes for esmolol). However, both agents reach a therapeutic steady state rapidly, and esmolol's 5-minute time to 90% blockade is still considered ultra-rapid compared to oral or longer-acting IV beta-blockers. This provides sufficient speed for most acute clinical scenarios [1].

Pharmacodynamics Critical Care Intravenous Infusion

Esmolol: Optimal Applications Based on Differentiated Pharmacokinetic and Pharmacodynamic Evidence


Acute Rate Control in Atrial Fibrillation/Flutter with Hemodynamic Instability

Esmolol's 9-minute elimination half-life and esterase-dependent clearance enable rapid titration to target heart rate without the risk of prolonged bradycardia or hypotension. If adverse effects occur, discontinuation leads to resolution of beta-blockade within 18-30 minutes, as demonstrated in direct comparisons with propranolol [1]. This is critical in patients with borderline blood pressure or tenuous cardiac output [2].

Perioperative Tachycardia and Hypertension Management

The ability to achieve 90% steady-state beta-blockade within 5 minutes and fully reverse it within 18-30 minutes makes esmolol ideal for attenuating sympathetic surges during laryngoscopy, intubation, and surgical stimulation. The 14-fold higher beta-1 selectivity compared to metoprolol minimizes the risk of bronchospasm in patients with pulmonary comorbidities [3].

Titratable Beta-Blockade in Critically Ill Patients with Organ Dysfunction

Because esmolol is metabolized by red blood cell esterases independently of hepatic or renal function, its pharmacokinetics are predictable even in patients with liver failure or acute kidney injury. This is a key advantage over beta-blockers like metoprolol or atenolol, which require dose adjustment in organ impairment [2].

Pharmacological Research on Ultra-Short-Acting Beta-Blockers

Esmolol serves as the reference compound for evaluating new ultra-short-acting beta-blockers like landiolol. Its well-characterized selectivity ratio (33) and esterase-dependent clearance provide a benchmark for assessing novel agents in terms of receptor binding, metabolic stability, and hemodynamic effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esmolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.